Biotin-H10 (trifluoroacetate salt)
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Overview
Description
Biotin-H10 (trifluoroacetate salt): is a biotinylated form of the anterior gradient 2 binding peptide H10. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology. It is known for its high affinity binding to specific proteins, making it a valuable tool in various assays and experimental procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-H10 (trifluoroacetate salt) involves the biotinylation of the anterior gradient 2 binding peptide H10. This process typically includes the following steps:
Peptide Synthesis: The peptide H10 is synthesized using solid-phase peptide synthesis techniques.
Biotinylation: The synthesized peptide is then biotinylated using biotinylation reagents under specific reaction conditions to ensure high yield and purity.
Purification: The biotinylated peptide is purified using chromatographic techniques to remove any impurities and obtain the desired product
Industrial Production Methods: In an industrial setting, the production of Biotin-H10 (trifluoroacetate salt) follows similar steps but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography systems are employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Biotin-H10 (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated peptides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biotin-H10 (trifluoroacetate salt) has a wide range of applications in scientific research, including:
Biochemistry: Used in enzyme-linked immunosorbent assays (ELISA) and co-immunoprecipitation assays to assess protein levels and interactions.
Molecular Biology: Employed in studies involving protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in cancer research, particularly in assessing the levels of anterior gradient 2 in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of Biotin-H10 (trifluoroacetate salt) involves its high-affinity binding to specific proteins, particularly the anterior gradient 2 protein. This binding facilitates the detection and quantification of the target protein in various assays. The biotin moiety allows for strong interactions with streptavidin or avidin, enabling efficient capture and analysis of the target protein .
Comparison with Similar Compounds
Biotin-PEG-Thiol: A biotinylated compound with a polyethylene glycol linker, used for similar applications in biochemistry and molecular biology.
Biotinoyl tripeptide-1: A biotinylated peptide used in cosmetic and therapeutic applications.
Biotinyl-NH-PEG3-C3-amido-C3-COOH: Another biotinylated compound with a polyethylene glycol linker, used in various research applications
Uniqueness: Biotin-H10 (trifluoroacetate salt) is unique due to its specific binding to the anterior gradient 2 protein, making it particularly valuable in cancer research and diagnostic applications. Its trifluoroacetate salt form enhances its solubility and stability, further contributing to its effectiveness in various assays .
Properties
Molecular Formula |
C81H133F3N22O23S3 |
---|---|
Molecular Weight |
1936.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1 |
InChI Key |
WXHGKFNHXHRSIK-YRDPEORLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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